N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide
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Overview
Description
N-[1-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2-(4-METHYLPHENOXY)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a fluorobenzenesulfonyl group, a tetrahydroquinoline moiety, and a methoxyphenoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2-(4-METHYLPHENOXY)ACETAMIDE typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline core using a fluorobenzenesulfonyl chloride reagent under basic conditions.
Attachment of the Methoxyphenoxyacetamide Group: This final step involves the acylation of the sulfonylated tetrahydroquinoline with 4-methoxyphenoxyacetic acid chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2-(4-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the sulfonyl group to a thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[1-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2-(4-METHYLPHENOXY)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with specific biological targets.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of sulfonyl-containing compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[1-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2-(4-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The tetrahydroquinoline moiety may interact with neurotransmitter receptors, while the methoxyphenoxyacetamide group could enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2-(4-METHYLPHENOXY)ACETAMIDE: Similar structure but lacks the fluorine atom, which may affect its biological activity.
N-[1-(4-CHLOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2-(4-METHYLPHENOXY)ACETAMIDE: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
Uniqueness
The presence of the fluorine atom in N-[1-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2-(4-METHYLPHENOXY)ACETAMIDE enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development and other applications.
Properties
Molecular Formula |
C24H23FN2O4S |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C24H23FN2O4S/c1-17-4-9-21(10-5-17)31-16-24(28)26-20-8-13-23-18(15-20)3-2-14-27(23)32(29,30)22-11-6-19(25)7-12-22/h4-13,15H,2-3,14,16H2,1H3,(H,26,28) |
InChI Key |
POWKTPYABXSGOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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